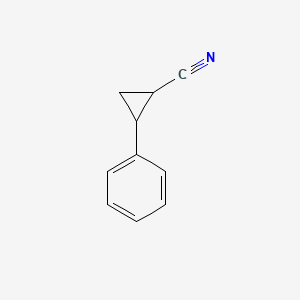

2-Phenylcyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

5590-14-7 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H9N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10-/m0/s1 |

InChI Key |

KUCVFITUDJTMFA-UWVGGRQHSA-N |

SMILES |

C1C(C1C2=CC=CC=C2)C#N |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CC=C2)C#N |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Phenylcyclopropanecarbonitrile

Foreword: The Cyclopropyl Moiety as a Privileged Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the pursuit of molecular scaffolds that offer a blend of rigidity, metabolic stability, and precise three-dimensional orientation is paramount. The cyclopropane ring, a seemingly simple three-carbon motif, has emerged as a "versatile player" in this arena.[1] Its unique electronic properties and strained-ring nature confer significant advantages, including enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles in drug candidates.[1]

This guide focuses on a key exemplar of this class: 2-phenylcyclopropanecarbonitrile. This molecule serves not only as a valuable synthetic intermediate but also as a foundational building block for more complex structures in medicinal chemistry. We will delve into the practical aspects of its synthesis, explore its distinct physicochemical and spectroscopic properties, and illuminate its applications, providing researchers and drug development professionals with a comprehensive and actionable understanding of this important compound.

Strategic Synthesis of this compound

The synthesis of this compound can be approached from several angles. The choice of synthetic route is often dictated by factors such as starting material availability, scalability, safety considerations, and desired stereochemical outcome. We will explore two robust and field-proven methodologies.

Method A: Phase-Transfer Catalyzed Cyclization of Phenylacetonitrile

This approach represents a highly efficient and scalable method that leverages readily available starting materials. The core strategy involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane under basic conditions, facilitated by a phase-transfer catalyst (PTC).[2]

Causality and Experimental Rationale:

-

The Base: Sodium hydroxide (NaOH) is a cost-effective and potent base sufficient to deprotonate the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion.

-

The Alkylating Agent: 1,2-dibromoethane serves as the source for the two additional carbons of the cyclopropane ring in a sequential alkylation process.

-

The Phase-Transfer Catalyst (PTC): In this biphasic system (aqueous NaOH and organic solvent), a PTC such as a quaternary ammonium salt is crucial. It functions by transporting the hydroxide anion into the organic phase to generate the carbanion, and then shuttling the carbanion to the interface to react with the alkylating agent, dramatically accelerating the reaction rate.

Experimental Protocol: Synthesis of this compound (Mixture of Isomers)

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) dissolved in a suitable organic solvent (e.g., toluene).

-

Addition of Base: Prepare a 50% aqueous solution of sodium hydroxide (NaOH) (3.0 eq). While vigorously stirring the organic mixture, add the NaOH solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Execution: After the addition is complete, heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water. Separate the organic layer. Extract the aqueous layer twice with the same organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil, containing a mixture of cis- and trans-2-phenylcyclopropanecarbonitrile, can be purified by vacuum distillation or column chromatography on silica gel.

Reaction Mechanism Workflow

Caption: Phase-Transfer Catalyzed Synthesis Workflow.

Method B: Cyclopropanation of Cinnamic Nitrile

An alternative strategy involves the direct cyclopropanation of an α,β-unsaturated nitrile, such as cinnamic nitrile. This is often achieved using a methylene transfer reagent. The Corey-Chaykovsky reaction, utilizing a sulfoxonium ylide, is a classic and effective choice.

Causality and Experimental Rationale:

-

The Ylide Precursor: Trimethylsulfoxonium iodide is a stable salt that serves as the precursor to the reactive ylide.[3]

-

The Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the sulfoxonium salt to generate the dimethylsulfoxonium methylide.

-

The Substrate: Cinnamic nitrile (prepared from benzaldehyde) provides the C=C double bond that will be cyclopropanated.

-

Solvent: A dry, aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is essential to ensure the stability and reactivity of the base and the ylide.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in dry DMSO. Carefully add trimethylsulfoxonium iodide (1.1 eq) portion-wise. Stir the resulting mixture at room temperature for 1 hour until hydrogen evolution ceases and a clear solution of the ylide is formed.

-

Substrate Addition: Dissolve trans-cinnamonitrile (1.0 eq) in a minimal amount of dry DMSO and add it dropwise to the ylide solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 2-3 hours, then gently heat to 50°C for an additional 1-2 hours to ensure completion. Monitor the reaction by TLC.

-

Workup and Isolation: Cool the reaction to room temperature and carefully pour it into a flask containing ice water. Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography to yield primarily trans-2-phenylcyclopropanecarbonitrile. The trans isomer is favored due to thermodynamic stability.

Physicochemical Properties and Spectroscopic Signature

Understanding the physical and spectral properties of this compound is critical for its identification, purification, and application. The molecule exists as two distinct geometric isomers: cis and trans.[4][5]

Caption: Cis and Trans stereoisomers of the molecule.

Physical Data Summary

The following table summarizes key physical properties, primarily for the more commonly isolated trans isomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N | [4] |

| Molecular Weight | 143.19 g/mol | [6] |

| CAS Number (trans) | 5590-14-7 | [4] |

| Appearance | Colorless to pale yellow liquid/oil | General Observation |

| Boiling Point | 281.7 °C at 760 mmHg | [3] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 102.4 °C | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and determining the stereochemistry of the synthesized product.

| Technique | Characteristic Signature | Rationale & Interpretation |

| ¹H NMR | Phenyl Protons: 7.1-7.4 ppm (multiplet, 5H).Cyclopropyl Protons: 1.2-2.8 ppm (complex multiplets, 4H). | The chemical shifts of the cyclopropyl protons are highly diagnostic. The proton attached to the same carbon as the nitrile group (C1) is typically the most downfield. Coupling constants (J-values) are critical for stereochemical assignment: Jcis (approx. 8-10 Hz) is significantly larger than Jtrans (approx. 4-6 Hz). |

| ¹³C NMR | Nitrile Carbon (C≡N): ~120 ppm.Phenyl Carbons: 126-140 ppm.Cyclopropyl Carbons: 15-30 ppm. | The nitrile carbon signal appears in its characteristic region.[7] The upfield signals confirm the presence of the strained sp³-hybridized carbons of the cyclopropane ring. |

| IR Spectroscopy | C≡N Stretch: 2240-2250 cm⁻¹ (strong, sharp).Aromatic C-H Stretch: >3000 cm⁻¹.Aliphatic C-H Stretch: <3000 cm⁻¹.Aromatic C=C Bending: 1600, 1495 cm⁻¹. | The nitrile stretch is an unmistakable feature and a primary indicator of the functional group's presence.[8][9] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 143. | Provides confirmation of the molecular weight. Fragmentation patterns often involve the loss of HCN or rearrangement of the cyclopropyl ring. |

Reactivity and Synthetic Utility

This compound is a versatile intermediate due to the reactivity of both the nitrile group and the cyclopropane ring.

Transformations of the Nitrile Group

The cyano group is a gateway to several other important functional groups, making this molecule a valuable precursor.

-

Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) under heating converts the nitrile to 2-phenylcyclopropanecarboxylic acid, another crucial building block.[2]

-

Reduction to Amine: The nitrile can be reduced to 2-phenylcyclopropylmethanamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a common pharmacophore.

-

Conversion to Ketone: Reaction with Grignard or organolithium reagents followed by aqueous workup can yield cyclopropyl ketones.

Synthetic Transformations Workflow

Caption: Key transformations of the nitrile functional group.

Ring-Opening Reactions

While stable under many conditions, the strained cyclopropane ring can undergo ring-opening reactions, particularly when activated by the phenyl group (a "donor") and the nitrile group (an "acceptor").[10] These reactions, often catalyzed by Lewis acids or radical initiators, can lead to the formation of substituted cyclopentenes or other rearranged products, offering pathways to diverse molecular architectures.[10][11]

Role in Medicinal Chemistry and Drug Design

The 2-phenylcyclopropane scaffold is of significant interest to drug development professionals. The cyclopropyl ring is often used as a "bioisostere" — a substituent that mimics the steric and electronic properties of other common groups (like a double bond or a phenyl ring) while offering unique advantages.

-

Conformational Rigidity: The rigid structure of the cyclopropane ring locks the relative orientation of the phenyl and cyano (or derivative) groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1]

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to analogous alkyl chains. This can increase a drug's half-life and reduce the formation of unwanted metabolites.[1]

-

Improved Physicochemical Properties: Incorporating this motif can modulate a molecule's lipophilicity (logP) and permeability, which are critical for oral bioavailability and brain penetration.[1]

For instance, related cyclopropylcarbonyl structures are key intermediates in the synthesis of modern pharmaceuticals like the antihistamine Fexofenadine.[12][13] The principles learned from this compound are directly applicable to the design of novel therapeutics in areas ranging from oncology to neuroscience.

Conclusion

This compound is more than a simple organic molecule; it is a testament to the power of strained-ring systems in modern chemical synthesis. Its preparation, achievable through robust methods like phase-transfer catalysis or ylide-based cyclopropanation, provides access to a scaffold with desirable properties. Its well-defined spectroscopic signature allows for unambiguous characterization, while its versatile reactivity opens doors to a wide array of derivatives. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and properties of this compound provides a valuable tool for the construction of novel, potent, and metabolically stable molecules destined for therapeutic application.

References

-

Chemical Properties of Cyclopropanecarbonitrile, 2-phenyl-, trans- (CAS 5590-14-7). Cheméo. [Link]

-

Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. [Link]

-

Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook (Additional Data). [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

-

(2S)-2-Phenylcyclopropane-1,1-dicarbonitrile. PubChem, National Institutes of Health. [Link]

- Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

-

Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. ResearchGate. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information (PMC), NIH. [Link]

-

Cyclopropanecarbonitrile, 2-phenyl-, trans- (CAS 5590-14-7). LookChem. [Link]

-

Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. National Center for Biotechnology Information (PMC), NIH. [Link]

-

cis-1-Phenylcyclopropane-2-carboxylic acid. NIST Chemistry WebBook. [Link]

-

The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. National Center for Biotechnology Information (PMC), NIH. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed, National Institutes of Health. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 5590-14-7,Cyclopropanecarbonitrile, 2-phenyl-, trans- | lookchem [lookchem.com]

- 4. Cyclopropanecarbonitrile, 2-phenyl-, trans- [webbook.nist.gov]

- 5. Cyclopropanecarbonitrile, 2-phenyl-, trans- [webbook.nist.gov]

- 6. Cyclopropanecarbonitrile, 2-phenyl-, trans- (CAS 5590-14-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

- 13. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

A Technical Guide to 2-Phenylcyclopropanecarbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-phenylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry. We will explore its fundamental properties, stereoisomers, synthesis, spectroscopic characterization, and its burgeoning role in the development of novel therapeutics. The unique conformational constraints and electronic properties imparted by the phenylcyclopropane scaffold make this molecule a compelling subject of study for chemists and pharmacologists alike.

Core Molecular Attributes

This compound is a small organic molecule featuring a phenyl group and a nitrile group attached to a cyclopropane ring. This seemingly simple structure holds significant chemical and pharmaceutical interest due to its stereoisomerism and the unique properties of the cyclopropane ring.

Molecular Formula: C₁₀H₉N[1]

Molecular Weight: 143.19 g/mol [1]

The molecule exists as two distinct stereoisomers: cis and trans. The spatial arrangement of the phenyl and nitrile substituents relative to the cyclopropane ring dictates the isomer. In the trans-isomer, the substituents are on opposite sides of the ring, while in the cis-isomer, they are on the same side. This stereochemistry is a critical determinant of the molecule's biological activity and must be carefully controlled during synthesis.

| Isomer | CAS Number | Key Identifying Features |

| trans-2-Phenylcyclopropanecarbonitrile | 5590-14-7[1] | Phenyl and nitrile groups on opposite sides of the cyclopropane ring. |

| cis-2-Phenylcyclopropanecarbonitrile | Not explicitly assigned a unique CAS number in readily available databases. Often referenced in the context of its precursor acid (939-89-9). | Phenyl and nitrile groups on the same side of the cyclopropane ring. |

Synthesis and Stereochemical Control

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired stereoisomer.

Synthesis of trans-2-Phenylcyclopropanecarbonitrile

A recently developed one-step method provides an efficient and scalable synthesis of the trans-isomer.[2] This protocol utilizes a slow-release of diazo acetonitrile for a cyclopropanation reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of trans-2-phenylcyclopropanecarbonitrile can be found in the work by Hock et al., published in Green Chemistry, 2017.[2] The method involves the reaction of styrene with a source of diazo acetonitrile, often generated in situ to mitigate the hazards associated with the handling of pure diazo acetonitrile.

Caption: Synthesis of trans-2-phenylcyclopropanecarbonitrile.

Synthesis of cis-2-Phenylcyclopropanecarbonitrile

The synthesis of the cis-isomer is less directly reported in the literature. However, a common strategy involves the synthesis of the corresponding cis-carboxylic acid, followed by conversion to the nitrile. A reliable method for the synthesis of cis-2-phenylcyclopropanecarboxylic acid is available in Organic Syntheses.[3]

Experimental Protocol (for precursor acid):

The synthesis of cis-2-phenylcyclopropanecarboxylic acid involves the hydrolysis of a mixture of cis and trans ethyl esters, followed by a separation based on the differential rates of esterification of the two isomers.[3]

Conversion to Nitrile:

The conversion of the carboxylic acid to the nitrile is a standard transformation in organic chemistry. A common method involves the conversion of the carboxylic acid to the primary amide, followed by dehydration.

Caption: Conversion of cis-acid to cis-nitrile.

Spectroscopic Characterization

The structural elucidation and differentiation of the cis and trans isomers are heavily reliant on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for trans-2-Phenylcyclopropanecarbonitrile

| Technique | Data | Reference |

| ¹H NMR (600 MHz, CDCl₃) | δ = 7.34 – 7.30 (m, 2H), 7.28 – 7.24 (m, 1H), 7.12 – 7.08 (m, 2H), 2.63 (ddd, J = 9.2, 6.7, 4.7 Hz, 1H), 1.62 (dt, J = 9.2, 5.4 Hz, 1H), 1.55 (ddd, J = 8.7, 5.5, 4.8 Hz, 1H), 1.45 (ddd, J = 8.8, 6.7, 5.3 Hz, 1H) | [2] |

| ¹³C NMR (151 MHz, CDCl₃) | δ = 137.55, 128.76, 127.41, 126.31, 121.05, 24.90, 15.24, 6.63 | [2] |

| IR (KBr) | νmax/cm⁻¹ = 3044, 2235, 2098, 1761, 1600, 1461, 1220, 1051, 920, 705 | [2] |

| Mass Spectrum | Available through the NIST WebBook. | [1] |

Spectroscopic Data for cis-2-Phenylcyclopropanecarbonitrile

The Phenylcyclopropane Scaffold in Drug Discovery

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[4][5][6] The phenylcyclopropane moiety, in particular, offers a unique combination of rigidity and lipophilicity that can be advantageous for drug design.

Key Advantages of the Cyclopropyl Fragment:

-

Enhanced Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to a more favorable binding to its biological target.[4][5]

-

Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.[4][5]

-

Increased Brain Permeability: The lipophilic nature of the cyclopropane ring can enhance a molecule's ability to cross the blood-brain barrier, which is crucial for the development of drugs targeting the central nervous system (CNS).[4][5]

-

Reduced Off-Target Effects: By pre-organizing the molecule in a specific conformation, the cyclopropane ring can improve selectivity for the intended target, thereby reducing the likelihood of off-target effects.[4]

Applications of this compound Derivatives:

While this compound itself is primarily a building block, its derivatives have shown promise in various therapeutic areas.

-

Enzyme Inhibition: The rigid scaffold of phenylcyclopropane can be used to position functional groups in a precise orientation for optimal interaction with an enzyme's active site. This has been explored in the design of inhibitors for various enzymes.

-

CNS-Active Agents: As mentioned, the phenylcyclopropane moiety can improve CNS penetration. Derivatives of 2-phenylcyclopropylamine, a closely related compound, are known to act as monoamine oxidase (MAO) inhibitors for the treatment of depression. The conformational rigidity of the cyclopropane ring is crucial for this activity.

-

Anticancer Agents: The unique three-dimensional structure of cyclopropane-containing molecules can lead to novel interactions with anticancer targets. Research into phenylcyclopropane carboxamide derivatives has shown antiproliferative activity.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its derivatives. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as phenylacetonitrile and cyclopropanecarbonitrile should be considered.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound represents a versatile and valuable scaffold for medicinal chemistry and drug discovery. Its stereoisomers offer distinct three-dimensional structures that can be exploited for the rational design of potent and selective therapeutic agents. The synthetic methodologies, while requiring careful control of stereochemistry, provide access to both cis and trans isomers. The unique physicochemical properties imparted by the phenylcyclopropane moiety, including enhanced metabolic stability and CNS permeability, make it an attractive component for the development of next-generation pharmaceuticals. As our understanding of the biological implications of conformational rigidity continues to grow, the importance of building blocks like this compound in the drug discovery pipeline is set to increase.

References

-

Organic Syntheses. cis-2-Phenylcyclopropanecarboxylic acid. Available from: [Link]

-

Organic Spectroscopy International. trans-2-phenylcyclopropane-1-carbonitrile. Available from: [Link]

-

ResearchGate. Fig. 1. Pharmaceutical drugs in the market with 1-Phenylcyclopropane... Available from: [Link]

-

PubChem. trans-2-Phenylcyclopropanecarboxylic acid. Available from: [Link]

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

-

ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Available from: [Link]

-

The features of IR spectrum. Available from: [Link]

-

SpectraBase. Trans-2-phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]

- Google Patents. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

PubMed. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Available from: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

- Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available from: [Link]

-

MedChemica. Publications & Patents. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available from: [Link]

-

NIST WebBook. Cyclopropanecarbonitrile, 2-phenyl-, trans-. Available from: [Link]

-

PubMed. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link]

- Google Patents. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine) amino derivative, preparation method therefor, and medication use.

-

PubMed. Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Available from: [Link]

- Google Patents. CN106431898A - Synthesis and use of phenylpropionic acid derivatives.

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Web Pages. 7. Synthesis of trans-1,2-dibenzoyl- cyclopropane. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. | Download Scientific Diagram. Available from: [Link]

Sources

- 1. Cyclopropanecarbonitrile, 2-phenyl-, trans- [webbook.nist.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: trans-2-phenylcyclopropane-1-carbonitrile [orgspectroscopyint.blogspot.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2-Phenylcyclopropanecarbonitrile: Synthesis, Characterization, and Application

Abstract

For researchers, scientists, and drug development professionals, the precise control and characterization of stereoisomers are fundamental to molecular design and function. This guide provides a comprehensive technical overview of the cis and trans stereoisomers of 2-phenylcyclopropanecarbonitrile, a valuable building block in medicinal chemistry. We will delve into the causality behind stereoselective synthesis, provide detailed protocols for separation and characterization, and discuss the applications of these distinct molecular entities. Every protocol is designed as a self-validating system, ensuring that experimental outcomes can be reliably verified.

Introduction: The Significance of Stereoisomerism in Cyclopropane Scaffolds

The cyclopropane ring, a three-membered carbocycle, is a prevalent motif in numerous biologically active compounds.[1] Its rigid, strained structure imparts unique conformational constraints and electronic properties that can be exploited in drug design to enhance potency, improve metabolic stability, and increase brain permeability.[1] When substituted, as in this compound, the potential for cis-trans isomerism arises. These stereoisomers, despite identical atomic connectivity, possess distinct three-dimensional arrangements that can lead to profoundly different pharmacological and physical properties. Therefore, the ability to selectively synthesize, separate, and unambiguously characterize the cis and trans isomers is of paramount importance for any research or development program utilizing this scaffold.

This guide will focus on providing the technical details necessary to master the chemistry of this compound stereoisomers, empowering researchers to confidently incorporate them into their discovery pipelines.

Synthesis of Cis and Trans this compound

The most common approach to synthesizing this compound is through the cyclopropanation of styrene. The stereochemical outcome of this reaction is highly dependent on the chosen methodology. A mixture of cis and trans isomers is often obtained, which then requires separation.

A typical synthesis involves the reaction of styrene with an appropriate carbene or carbene equivalent. For instance, the reaction of styrene with ethyl diazoacetate can produce the corresponding ethyl 2-phenylcyclopropanecarboxylate as a mixture of cis and trans isomers, which can then be converted to the nitrile.[2] Another powerful method involves phase-transfer catalysis for the α-alkylation of a phenylacetonitrile derivative with a dihaloethane.[3]

General Experimental Protocol: Synthesis of a Cis/Trans Mixture

This protocol describes a common method for generating a mixture of the stereoisomers, which can then be subjected to separation.

Reaction Scheme:

Caption: General synthesis of this compound isomers.

Materials:

-

Styrene

-

Chloroform (or Bromoform)

-

Sodium Hydroxide (50% aqueous solution)

-

Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride)

-

Toluene

-

Reagents for conversion of a precursor to the nitrile (if necessary)

Procedure:

-

To a vigorously stirred solution of styrene and the phase-transfer catalyst in toluene, slowly add the 50% sodium hydroxide solution at room temperature.

-

Carefully add chloroform dropwise to the mixture, maintaining the temperature below 40°C. The reaction is exothermic.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Causality of Experimental Choices:

-

Phase-Transfer Catalyst: This is crucial for transporting the hydroxide ion from the aqueous phase to the organic phase to deprotonate the haloform, thereby generating the dihalocarbene in the presence of the styrene.

-

Vigorous Stirring: A high degree of agitation is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the phase-transfer catalyst.

-

Slow Addition & Temperature Control: The generation of dichlorocarbene is highly exothermic. Slow addition and external cooling prevent side reactions and ensure safety.

Separation of Cis and Trans Isomers

The separation of cis and trans isomers of cyclopropane derivatives can often be achieved by chromatographic methods or fractional crystallization.[4] The difference in the physical properties of the isomers, such as polarity and boiling point, allows for their separation.

Protocol: Separation by Column Chromatography

Principle: The cis and trans isomers will likely have different polarities and thus will interact differently with the stationary phase (e.g., silica gel), allowing for their separation by elution with an appropriate solvent system.

Procedure:

-

Prepare a chromatography column with silica gel.

-

Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the sample onto the column.

-

Elute the isomers using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze them by TLC or GC to identify the pure isomers.

-

Combine the fractions containing each pure isomer and evaporate the solvent.

High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical and preparative separation of these isomers.[5]

Spectroscopic and Analytical Characterization

Unambiguous identification of the cis and trans isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.[6]

¹H NMR Spectroscopy: The Power of Coupling Constants

The key to distinguishing between the cis and trans isomers lies in the vicinal proton-proton coupling constants (³JHH) of the cyclopropane ring protons.[6] Due to the rigid geometry of the ring, these coupling constants are highly dependent on the dihedral angle between the coupled protons.

-

J_cis: Typically larger, in the range of 7-13 Hz.[6]

-

J_trans: Typically smaller, in the range of 4-9 Hz.

This difference is a reliable diagnostic tool.[6]

Illustrative Diagram of Coupling Constants:

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 5. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to the Stereoisomers of 2-Phenylcyclopropanecarbonitrile

This technical guide provides an in-depth exploration of the spectroscopic data of cis- and trans-2-phenylcyclopropanecarbonitrile. Recognizing the limited availability of direct experimental spectra for these specific nitrile compounds, this guide leverages detailed spectroscopic data from the closely related stereoisomers of 2-phenylcyclopropanecarboxylic acid as a foundational model. The principles of stereochemical influence on NMR, IR, and MS spectra are meticulously explained and then extrapolated to predict the spectral characteristics of the target nitrile compounds. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of these and similar substituted cyclopropane systems.

Introduction: The Significance of Stereochemistry in Phenylcyclopropanes

The rigid, strained three-membered ring of cyclopropane endows its derivatives with unique chemical and physical properties. When substituted, as in the case of 2-phenylcyclopropanecarbonitrile, the potential for cis and trans stereoisomerism arises. These isomers, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their substituents. This seemingly subtle difference can have profound implications for their biological activity, reactivity, and material properties. Consequently, the unambiguous assignment of stereochemistry is a critical step in the synthesis and application of these compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide powerful, non-destructive tools for elucidating the three-dimensional structure of these molecules.

This guide will first present a detailed analysis of the experimental spectroscopic data for trans- and cis-2-phenylcyclopropanecarboxylic acid, highlighting the key spectral features that differentiate the two isomers. Subsequently, these established principles will be applied to predict the spectroscopic data for trans- and cis-2-phenylcyclopropanecarbonitrile, providing a valuable reference for researchers working with these compounds.

Spectroscopic Analysis of 2-Phenylcyclopropanecarboxylic Acid Stereoisomers: A Foundational Model

The carboxylic acid analogues of our target nitriles offer a well-documented platform to understand the spectroscopic nuances between cis and trans isomers of 2-phenyl-substituted cyclopropanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for stereochemical assignment in cyclopropane derivatives. The rigid nature of the three-membered ring leads to distinct chemical shifts (δ) and proton-proton coupling constants (J) for the cis and trans isomers.

The proton NMR spectra of cis- and trans-2-phenylcyclopropanecarboxylic acid reveal characteristic differences in the chemical shifts and coupling constants of the cyclopropyl protons. The relative positions of the phenyl and carboxyl groups significantly influence the magnetic environment of the ring protons.

| Proton | trans-isomer | cis-isomer |

| H-1 (CH-COOH) | ~2.6 ppm | ~2.2 ppm |

| H-2 (CH-Ph) | ~2.9 ppm | ~2.5 ppm |

| H-3 (CH₂) | ~1.4 and 1.7 ppm | ~1.3 and 1.6 ppm |

| Aromatic (Ph) | ~7.2-7.4 ppm | ~7.1-7.3 ppm |

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Stereoisomers of 2-Phenylcyclopropanecarboxylic Acid.

A key diagnostic feature is the vicinal coupling constant (³J) between the protons on C1 and C2. Due to the dihedral angle relationship, the coupling constant between two cis protons on a cyclopropane ring is typically larger than that between two trans protons.[1]

-

Jcis (H1-H2): Typically in the range of 8-10 Hz.

-

Jtrans (H1-H2): Typically in the range of 4-6 Hz.

This marked difference in the coupling constant provides an unambiguous method for assigning the stereochemistry.

The ¹³C NMR spectra also exhibit predictable differences between the stereoisomers. Steric compression effects in the cis isomer can lead to upfield shifts for the cyclopropyl carbons compared to the less hindered trans isomer.

| Carbon | trans-isomer | cis-isomer |

| C=O | ~178 ppm | ~177 ppm |

| C-1 (CH-COOH) | ~26 ppm | ~24 ppm |

| C-2 (CH-Ph) | ~28 ppm | ~27 ppm |

| C-3 (CH₂) | ~17 ppm | ~16 ppm |

| Aromatic (Ph) | ~126-140 ppm | ~125-139 ppm |

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Stereoisomers of 2-Phenylcyclopropanecarboxylic Acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectra of the cis and trans isomers of 2-phenylcyclopropanecarboxylic acid are broadly similar, subtle differences can be observed in the fingerprint region (below 1500 cm⁻¹), which arises from complex vibrational modes of the entire molecule.

Key characteristic absorption bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption around 1700 cm⁻¹.

-

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H stretch (cyclopropyl): Absorptions also typically appearing just above 3000 cm⁻¹, characteristic of strained rings.[2]

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

The overall pattern of absorptions in the fingerprint region can serve as a unique identifier for each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both cis- and trans-2-phenylcyclopropanecarboxylic acid are expected to show a prominent molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns are likely to be very similar, with major fragments arising from the loss of the carboxyl group and fragmentation of the cyclopropane ring.

Predicted Spectroscopic Data for cis- and trans-2-Phenylcyclopropanecarbonitrile

Based on the established spectroscopic principles from the carboxylic acid analogs, we can predict the key spectral features of cis- and trans-2-phenylcyclopropanecarbonitrile. The primary electronic difference is the replacement of the -COOH group with a -CN group. The nitrile group is strongly electron-withdrawing and will influence the chemical shifts of the nearby nuclei.

Predicted NMR Spectra

The chemical shifts of the cyclopropyl protons are expected to be shifted slightly downfield due to the anisotropic effect of the nitrile group. The key diagnostic for stereochemical assignment, the coupling constant between H-1 and H-2, will remain the most reliable indicator.

| Proton | Predicted trans-isomer | Predicted cis-isomer |

| H-1 (CH-CN) | ~2.8 ppm | ~2.4 ppm |

| H-2 (CH-Ph) | ~3.0 ppm | ~2.6 ppm |

| H-3 (CH₂) | ~1.5 and 1.8 ppm | ~1.4 and 1.7 ppm |

| Aromatic (Ph) | ~7.2-7.4 ppm | ~7.1-7.3 ppm |

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Stereoisomers of this compound.

-

Predicted Jcis (H1-H2): ~8-10 Hz

-

Predicted Jtrans (H1-H2): ~4-6 Hz

The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The cyclopropyl carbons will also experience shifts due to the nitrile substituent.

| Carbon | Predicted trans-isomer | Predicted cis-isomer |

| C≡N | ~120 ppm | ~119 ppm |

| C-1 (CH-CN) | ~18 ppm | ~16 ppm |

| C-2 (CH-Ph) | ~29 ppm | ~28 ppm |

| C-3 (CH₂) | ~15 ppm | ~14 ppm |

| Aromatic (Ph) | ~126-140 ppm | ~125-139 ppm |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Stereoisomers of this compound.

Predicted IR Spectra

The most significant difference in the IR spectra compared to the carboxylic acids will be the appearance of a sharp, medium-intensity absorption band for the nitrile (C≡N) stretch, typically in the range of 2260-2240 cm⁻¹. The broad O-H stretch will be absent.

Key predicted absorption bands for this compound isomers:

-

C≡N stretch: 2260-2240 cm⁻¹ (sharp, medium intensity).

-

C-H stretch (aromatic): >3000 cm⁻¹.

-

C-H stretch (cyclopropyl): >3000 cm⁻¹.

-

C=C stretch (aromatic): 1600-1450 cm⁻¹.

Mass Spectrometry

The NIST Chemistry WebBook provides information on the mass spectrum of trans-2-phenylcyclopropanecarbonitrile.[3] The molecular formula is C₁₀H₉N, with a molecular weight of 143.19 g/mol .[4] The mass spectrum will show a molecular ion peak at m/z = 143. The fragmentation pattern is expected to involve the loss of the nitrile group and cleavage of the cyclopropane ring. The cis-isomer is expected to have an identical molecular ion peak and a very similar fragmentation pattern.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data for the characterization of this compound isomers, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization and phasing.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the coupling patterns to determine J-values.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which can be crucial for confirming assignments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a suitable mass range to observe the molecular ion and key fragment ions.

-

High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization and stereochemical assignment of this compound isomers.

Caption: Workflow for the spectroscopic characterization of this compound isomers.

Conclusion

The stereochemical characterization of substituted cyclopropanes is a critical aspect of their study and application. This guide has demonstrated how a combination of NMR, IR, and MS can be effectively employed to distinguish between the cis and trans isomers of this compound. By leveraging the comprehensive experimental data available for the analogous 2-phenylcyclopropanecarboxylic acids, we have established a robust framework for interpreting the spectroscopic features of the target nitriles. The key diagnostic features, particularly the proton-proton coupling constants in ¹H NMR, provide an unambiguous means of stereochemical assignment. The methodologies and predicted data presented herein serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the confident identification and characterization of these and related compounds.

References

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile, 2-phenyl-, trans-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-Phenyl-2-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Phenylcyclopropanecarbonitrile

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the stereoisomers of 2-phenylcyclopropanecarbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with fundamental NMR principles to offer a comprehensive understanding of the structural elucidation of this important chemical scaffold.

Introduction: The Significance of Stereochemistry in Phenylcyclopropanes

The phenylcyclopropane motif is a privileged scaffold in medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties. The stereochemical arrangement of substituents on the cyclopropane ring—specifically, the cis and trans configurations—can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. Consequently, the unambiguous assignment of stereochemistry is a critical step in the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. By analyzing chemical shifts (δ) and spin-spin coupling constants (J), we can deduce the precise three-dimensional arrangement of atoms. This guide will focus on this compound, dissecting the subtle yet predictable differences in the ¹H and ¹³C NMR spectra of its cis and trans isomers.

Theoretical Underpinnings: Factors Influencing Chemical Shifts

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In this compound, several key factors conspire to determine the resonance frequencies of the cyclopropyl protons and carbons.

The Cyclopropane Ring Current

The strained three-membered ring of cyclopropane exhibits a characteristic magnetic anisotropy. When placed in an external magnetic field, the σ-electrons of the C-C bonds induce a ring current.[1] This current generates a secondary magnetic field that shields the region directly above and below the ring plane, causing protons in this zone to resonate at an unusually high field (upfield shift).[2] For cyclopropane itself, the protons resonate at a remarkably shielded 0.22 ppm.[1] In substituted cyclopropanes, this inherent shielding effect serves as a baseline upon which other influences are superimposed.

Anisotropy of the Phenyl Group

The π-electron system of the phenyl ring also generates a powerful anisotropic effect.[3] Protons located in the plane of the ring (the "edge") are strongly deshielded (shifted downfield), while those positioned above or below the aromatic plane are shielded (shifted upfield).[4] The spatial relationship of the cyclopropyl protons relative to the phenyl ring is a primary determinant of their chemical shifts and a key differentiator between the cis and trans isomers.

Anisotropy and Inductive Effects of the Cyano Group

The cyano (–C≡N) group is an electron-withdrawing substituent with its own distinct magnetic anisotropy.[5] The triple bond creates a shielding cone along the C≡N axis and a deshielding region perpendicular to it. The primary influence of the cyano group on nearby protons is often attributed to its electric field effect, which can lead to deshielding.[5][6] Its impact on the carbon chemical shifts is also significant, with the cyano carbon itself appearing far downfield.

The interplay of these three effects—the cyclopropane ring current and the anisotropy of the phenyl and cyano groups—creates a unique spectroscopic fingerprint for each stereoisomer.

¹H and ¹³C NMR Spectral Data

The following sections present the experimental NMR data for trans-2-phenylcyclopropanecarbonitrile and a detailed, theory-backed prediction for the cis isomer.

trans-2-Phenylcyclopropanecarbonitrile: Experimental Data

The NMR data for the trans isomer has been experimentally determined and is presented below.[7]

Table 1: Experimental ¹H and ¹³C NMR Data for trans-2-Phenylcyclopropanecarbonitrile

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H1 | 1.62 (dt, J = 9.2, 5.4 Hz) | - |

| H2 | 2.63 (ddd, J = 9.2, 6.7, 4.7 Hz) | - |

| H3 (cis to Ph) | 1.45 (ddd, J = 8.8, 6.7, 5.3 Hz) | - |

| H3 (trans to Ph) | 1.55 (ddd, J = 8.7, 5.5, 4.8 Hz) | - |

| Aromatic-H | 7.08-7.34 (m) | 126.31, 127.41, 128.76 |

| C1 | - | 6.63 |

| C2 | - | 24.90 |

| C3 | - | 15.24 |

| -CN | - | 121.05 |

| Aromatic C-ipso | - | 137.55 |

Solvent: CDCl₃, Reference: TMS. Data sourced from Hock et al. (2017).[7]

cis-2-Phenylcyclopropanecarbonitrile: Predicted Data

Key Predictive Principles:

-

Anisotropy of the Phenyl Ring: In the cis isomer, the proton at C1 (H1) is held in close proximity to the face of the phenyl ring. This will subject H1 to the shielding cone of the aromatic system, resulting in a significant upfield shift compared to the trans isomer. Conversely, the proton at C2 (H2), also cis to the phenyl group, will be pushed further into the deshielding plane, likely causing a downfield shift .

-

Steric Compression: The steric hindrance between the adjacent phenyl and cyano groups in the cis isomer can cause electronic perturbations that lead to upfield shifts for the involved carbons (C1 and C2), a phenomenon known as the "gamma-gauche effect."

-

J-Coupling Constants: The most reliable diagnostic for cyclopropane stereochemistry is the vicinal proton-proton coupling constant (³JHH). Due to the fixed dihedral angles, J_cis is consistently larger than J_trans.[8][9]

Table 2: Predicted ¹H and ¹³C NMR Data for cis-2-Phenylcyclopropanecarbonitrile

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Prediction |

| H1 | ~1.2 - 1.4 | - | Shielded by the face of the cis-phenyl group. |

| H2 | ~2.8 - 3.0 | - | Deshielded by the edge of the cis-phenyl group. |

| H3 (geminal) | ~1.5 - 1.7 | - | Less affected by the phenyl group's anisotropy. |

| Aromatic-H | ~7.1 - 7.4 | ~126-129 | Similar to the trans isomer. |

| C1 | ~5 - 6 | - | Steric compression (gamma-gauche effect) from the phenyl group. |

| C2 | ~23 - 24 | - | Steric compression from the cyano group. |

| C3 | ~14 - 15 | - | Less affected by steric interactions. |

| -CN | ~120 - 122 | - | Similar to the trans isomer. |

| Aromatic C-ipso | ~136 - 138 | - | Similar to the trans isomer. |

Visualizing Anisotropic Effects

The distinct spatial arrangements of the cis and trans isomers and the resulting anisotropic effects can be visualized using the following diagrams.

Figure 1: Molecular structures of trans and cis isomers.

Figure 2: Anisotropic effect of the phenyl ring on cis-isomer protons.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the best practices for preparing and acquiring ¹H and ¹³C NMR spectra for small molecules like this compound.

I. Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[10]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[10] Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[7]

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter, which can degrade spectral quality.[8]

-

Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), directly to the sample.

II. NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample, which is crucial for achieving sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: ~1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2 seconds.

-

Number of Scans: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Advanced Experiments: For unambiguous assignment, especially for the complex cyclopropyl region, consider two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Figure 3: Workflow for NMR sample preparation and data acquisition.

Conclusion

The stereochemical assignment of this compound is readily achievable through careful analysis of ¹H and ¹³C NMR spectra. The trans isomer's spectral parameters are experimentally established, providing a solid foundation for comparison. For the cis isomer, a predictive approach based on the well-understood principles of magnetic anisotropy and steric effects allows for a confident, albeit theoretical, assignment of its chemical shifts. The key diagnostic features are the upfield shift of the proton at C1 in the cis isomer due to the shielding effect of the phenyl ring and the characteristically larger J_cis coupling constants compared to J_trans. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently characterize this and related phenylcyclopropane systems.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

- Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph.

- Hock, K. J., Spitzner, R., & Koenigs, R. M. (2017). Towards nitrile-substituted cyclopropanes - a slow-release protocol for safe and scalable applications of diazo acetonitrile. Green Chemistry.

-

Faculty of Mathematical & Physical Sciences, University College London. Sample Preparation. Available from: [Link]

-

SpectraBase. Cyclopropanecarbonitrile - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Available from: [Link]

-

YouTube. Coupling Constant in Cyclopropanes and Alkenes. (2020). Available from: [Link]

-

Amanote Research. (PDF) Substituent Effects on the Carbon-13 NMR Chemical. Available from: [Link]

-

ResearchGate. Representatively, the 1H (a) and 13C NMR spectra of 3a (b). Available from: [Link]

-

ResearchGate. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available from: [Link]

-

Grokipedia. Aromatic ring current. Available from: [Link]

-

PubMed. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. (2015). Available from: [Link]

-

SpectraBase. Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

University of California, Los Angeles. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available from: [Link]

-

SpectraBase. 2-Phenylcyclopropane-1-methanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. Available from: [Link]

-

ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available from: [Link]

-

PubChem. Cyclopropanecarbonitrile. Available from: [Link]

-

Wikipedia. Aromatic ring current. Available from: [Link]

-

ResearchGate. 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics. Available from: [Link]

-

AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Available from: [Link]

-

Royal Society of Chemistry. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Available from: [Link]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

ATB. (R)-2-phenylpropanal | C9H10O | MD Topology | NMR | X-Ray. Available from: [Link]

-

YouTube. Ch15.18 - Anisotropic Effect. (2022). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aromatic ring current - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: trans-2-phenylcyclopropane-1-carbonitrile [orgspectroscopyint.blogspot.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Electronic Properties of the Cyclopropane Ring in Arylcyclopropanes

Foreword

To my fellow researchers, scientists, and drug development professionals, this guide delves into the fascinating and electronically unique world of the cyclopropane ring, specifically within the context of arylcyclopropanes. The smallest of the cycloalkanes, cyclopropane, is far from a simple saturated ring. Its inherent strain and peculiar bonding impart it with electronic characteristics more akin to a π-system than a typical alkane. This dual nature is the cornerstone of its utility in medicinal chemistry and materials science, allowing it to act as a versatile modulator of molecular properties.[1][2] This guide is structured to provide a comprehensive understanding, from the fundamental bonding theories to the practical implications for molecular design and reactivity. We will explore the theoretical underpinnings, examine the experimental evidence, and provide actionable protocols for characterizing these intriguing molecules.

The Electronic Foundation: Unraveling the Bonding in Cyclopropane

The unique electronic properties of the cyclopropane ring stem from its significant ring strain.[1][2] The internal C-C-C bond angles of 60° are a stark deviation from the ideal 109.5° for sp³ hybridized carbons, leading to inefficient orbital overlap and high strain energy. To rationalize the bonding and resulting electronic behavior, two primary models have been proposed: the Coulson-Moffitt and the Walsh models.

The Coulson-Moffitt Model: "Bent Bonds"

The Coulson-Moffitt model posits that the carbon atoms in cyclopropane utilize orbitals with increased p-character for the C-C bonds to minimize the angle strain.[3] This results in the formation of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis.[3][4] This outward curvature of the C-C bonds is a key feature that imparts some double-bond character to the cyclopropane ring.

The Walsh Model: σ- and π-Symmetry Orbitals

A more sophisticated and widely accepted description is provided by the Walsh model.[5][6][7] This model considers the molecular orbitals of cyclopropane formed from the frontier orbitals of three methylene (CH₂) fragments.[6] A key outcome of this model is the generation of a set of highest occupied molecular orbitals (HOMOs) that possess π-like symmetry.[8] These Walsh orbitals, particularly the degenerate e' orbitals, are responsible for the cyclopropane ring's ability to engage in conjugation with adjacent π-systems.[5][7][9]

Diagram 1: Walsh Orbital Model of Cyclopropane

This diagram illustrates the combination of methylene fragment orbitals to form the key molecular orbitals of cyclopropane according to the Walsh model. The highest occupied molecular orbitals (HOMOs) exhibit π-like character, enabling conjugation.

Caption: Walsh molecular orbitals of cyclopropane.

Arylcyclopropanes: A Conjugated System

When a cyclopropane ring is directly attached to an aryl group, a fascinating interplay of electronic effects emerges. The π-like Walsh orbitals of the cyclopropane can overlap with the p-orbitals of the aromatic ring, leading to conjugation.[1] This interaction is conformationally dependent, with maximum overlap occurring in a "bisected" conformation where the plane of the aryl ring is perpendicular to the plane of the cyclopropane ring.[1][10]

Evidence of Conjugation: Spectroscopic Signatures

The conjugative interaction between the cyclopropyl and aryl moieties is readily observable through spectroscopic techniques.

-

UV-Vis Spectroscopy: Early evidence for this conjugation came from UV-Vis spectroscopy.[1] Compared to their saturated alkylbenzene counterparts, arylcyclopropanes exhibit a bathochromic (red) shift in their absorption maxima, indicative of a more extended conjugated system.[1] This shift, while less pronounced than that observed for styrenes, clearly demonstrates electronic communication between the two rings.[1]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides further proof of this interaction. The protons and carbons of the cyclopropane ring in arylcyclopropanes show characteristic upfield shifts compared to non-aromatic cyclopropanes.[3] This shielding is attributed to the ring current of the aromatic system, which is transmitted through the conjugative interaction.[3]

The Dual Electronic Nature: Donor and Acceptor Properties

The cyclopropane ring in arylcyclopropanes can act as both an electron-donating and an electron-accepting group, depending on the electronic demands of the substituents on the aryl ring.

-

Electron-Donating Character: In most cases, the cyclopropyl group acts as an electron-donating group, activating the phenyl ring towards electrophilic substitution.[1] This is due to the relatively high energy of the Walsh HOMOs, which can donate electron density into the aromatic π-system.

-

Electron-Accepting Character: Conversely, when strong π-acceptor substituents are present on the cyclopropane ring, it can act as an electrophile in ring-opening reactions.[11][12][13][14][15] This highlights the nuanced electronic nature of this small ring.

Diagram 2: Conjugation in Arylcyclopropanes

This diagram depicts the orbital overlap between the π-like Walsh orbitals of the cyclopropane ring and the p-orbitals of the aryl ring in the preferred bisected conformation, leading to conjugation.

Caption: Orbital overlap in arylcyclopropanes.

Transmission of Substituent Effects

A critical aspect of the electronic properties of arylcyclopropanes is the ability of the cyclopropane ring to transmit electronic effects between the aryl ring and a functional group attached to the cyclopropane. This has been a subject of considerable investigation, with studies often employing Hammett correlations to quantify the extent of this transmission.

While some studies have suggested that the cyclopropyl group is not as efficient as a double bond in transmitting electronic effects, there is substantial evidence for its ability to do so, particularly in the trans configuration of 1,2-disubstituted cyclopropanes.[1][16][17][18] The degree of transmission is influenced by the geometry of the system and the nature of the interacting orbitals.

Quantitative Analysis: Hammett Studies

The Hammett equation (log(K/K₀) = ρσ) is a powerful tool for quantifying the electronic influence of substituents. By comparing the reaction constants (ρ) for a series of substituted arylcyclopropanes with those of analogous systems (e.g., styrenes or alkylbenzenes), the efficiency of the cyclopropane ring in transmitting electronic effects can be determined.

| System | Reaction | ρ-value | Interpretation |

| Substituted Benzoic Acids | Ionization in 50% Ethanol | 1.46 | Reference for direct conjugation |

| trans-2-Phenylcyclopropanecarboxylic Acids | Ionization in 50% Ethanol | 0.44 | Attenuated but significant transmission |

| β-Phenylpropionic Acids | Ionization in 50% Ethanol | 0.21 | Primarily inductive effect |

Data compiled from various sources for illustrative purposes.

The data in the table above indicates that the cyclopropane ring transmits electronic effects more efficiently than a simple alkyl chain but less so than a fully conjugated double bond.

Experimental Protocols for Characterization

A thorough understanding of the electronic properties of arylcyclopropanes relies on a combination of spectroscopic and kinetic investigations. Here, we outline key experimental workflows.

Spectroscopic Characterization Workflow

Diagram 3: Spectroscopic Workflow

A stepwise workflow for the comprehensive spectroscopic characterization of arylcyclopropanes to probe their electronic properties.

Caption: Workflow for spectroscopic analysis.

Step-by-Step Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and probe the electronic environment of the cyclopropane and aryl rings.

-

Procedure:

-

Dissolve 5-10 mg of the arylcyclopropane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra. Note the chemical shifts and coupling constants of the cyclopropyl and aromatic protons and carbons.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to assign all signals unambiguously.

-

-

Causality: Changes in chemical shifts relative to reference compounds provide insight into the electron-donating or -withdrawing nature of the interacting groups and the extent of conjugation.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Purpose: To observe the electronic transitions and assess the extent of conjugation.

-

Procedure:

-

Prepare a dilute solution of the arylcyclopropane in a UV-transparent solvent (e.g., ethanol, hexane).

-

Record the absorption spectrum over a range of approximately 200-400 nm.

-

Determine the wavelength of maximum absorption (λ_max).

-

-

Causality: A bathochromic shift in λ_max compared to non-conjugated analogues is direct evidence of electronic conjugation between the cyclopropane and aryl rings.

-

Kinetic Studies for Hammett Analysis

Step-by-Step Protocol:

-

Reaction Selection: Choose a reaction sensitive to the electronic effects of substituents on the aryl ring. Examples include the ionization of carboxylic acids or the solvolysis of appropriate derivatives.

-

Synthesis of a Series: Synthesize a series of arylcyclopropane derivatives with different para- or meta-substituents on the aryl ring (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂).

-

Kinetic Measurements:

-

Purpose: To determine the rate constants for the chosen reaction for each compound in the series.

-

Procedure:

-

Follow the progress of the reaction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, NMR).

-

Maintain constant temperature and solvent conditions.

-

Calculate the rate constant (k) for each substituent.

-

-

-

Hammett Plot Construction:

-

Procedure:

-

Plot log(k/k₀) versus the appropriate Hammett substituent constant (σ).

-

Perform a linear regression to determine the reaction constant (ρ).

-

-

Causality: The magnitude and sign of ρ provide a quantitative measure of the sensitivity of the reaction to substituent effects and the efficiency of the cyclopropane ring in transmitting these effects.

-

Implications in Drug Discovery and Materials Science

The unique electronic properties of the cyclopropane ring make it a valuable "bioisostere" for a double bond in drug design.[1] It can impart conformational rigidity and improve metabolic stability while maintaining or modulating electronic interactions with biological targets.[1] In materials science, the ability of arylcyclopropanes to participate in electronic conjugation opens avenues for the design of novel organic electronic materials.

Conclusion